3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride
Overview
Description
3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride is a chemical compound with the CAS Number: 1432681-50-9 . It has a molecular weight of 240.52 .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C7H6ClN3.2ClH/c8-6-3-10-7-2-1-5(9)4-11(6)7;;/h1-4H,9H2;2*1H . This indicates the presence of a chlorine atom and an amine group in the molecular structure.Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
A significant application of 3-Chloroimidazo[1,2-a]pyridin-6-amine derivatives is found in the field of medicinal chemistry, specifically in the synthesis of small molecules that can adapt optimally to the three-dimensional binding sites of biological targets. For example, Schmid et al. (2006) describe a two-step synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines, highlighting the utility of this scaffold in medicinal chemistry for the preparation of combinatorial libraries due to the structural diversity and specificity it offers for targeting biological molecules (Schmid, Schühle, & Austel, 2006).
Coordination Polymers and Material Science
In the field of material science, derivatives of 3-Chloroimidazo[1,2-a]pyridin-6-amine are used in the construction of coordination polymers with potential applications in nanostructures and nano-objects. Yin et al. (2021) utilized a derivative to construct zero-dimensional complexes and one-dimensional coordination polymers, which were further assembled into porous three-dimensional supramolecular frameworks. This research underscores the versatility of 3-Chloroimidazo[1,2-a]pyridin-6-amine derivatives in creating materials with varied dimensionalities and potential applications in molecular electronics and photonics (Yin, Li, Yan, & Yong, 2021).
Photoluminescent Properties and Sensory Applications
Li and Yong (2019) explored the phosphorescent properties of positional isomers of a 2-chloroimidazo[1,2-a]pyridine derivative, revealing that these compounds exhibit different phosphorescent colors and quantum yields. This study illustrates the potential of 3-Chloroimidazo[1,2-a]pyridin-6-amine derivatives in developing dynamic functional materials capable of reversible phosphorescent color switching in response to external stimuli, such as acid-base vapor, making them interesting candidates for sensory applications and the development of responsive materials (Li & Yong, 2019).
Herbicide Development
In agricultural chemistry, derivatives of 3-Chloroimidazo[1,2-a]pyridin-6-amine have been synthesized for use in developing sulfonylurea herbicides, such as imazosulfuron. Shi Gui-zhe (2015) detailed the synthesis process of imazosulfuron and its derivatives, starting from 2-aminopyridine and chlorosulfonic acid. This pathway emphasizes the role of 3-Chloroimidazo[1,2-a]pyridin-6-amine derivatives in the synthesis of compounds with potential applications in weed and sedge control in paddy rice and turf (Shi, 2015).
Safety And Hazards
properties
IUPAC Name |
3-chloroimidazo[1,2-a]pyridin-6-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3.2ClH/c8-6-3-10-7-2-1-5(9)4-11(6)7;;/h1-4H,9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAMVPDMKKYSOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1N)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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